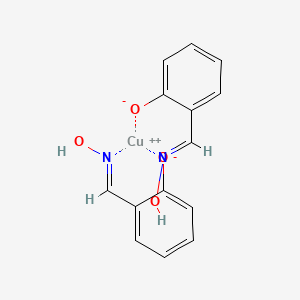
Bis(salicylaldoximato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(salicylaldoximato)copper is a coordination compound that features copper ions complexed with salicylaldoxime ligands. This compound is known for its ability to selectively bind and extract certain anions, making it valuable in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(salicylaldoximato)copper typically involves the reaction of copper salts with salicylaldoxime ligands. One common method is to dissolve copper(II) chloride in an aqueous solution and then add salicylaldoxime. The reaction mixture is stirred, and the resulting complex precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure efficient complex formation.
Chemical Reactions Analysis
Types of Reactions
Bis(salicylaldoximato)copper undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, where the copper center is reduced to a lower oxidation state.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) complexes. Ligand substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(salicylaldoximato)copper has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bis(salicylaldoximato)copper exerts its effects involves the coordination of copper ions with salicylaldoxime ligands, forming a stable complex. The copper center can interact with various anions through electrostatic and hydrogen bonding interactions, leading to selective binding and extraction. The molecular targets include anions like sulfate, which are preferentially bound due to the specific geometry and electronic properties of the complex .
Comparison with Similar Compounds
Similar Compounds
Bis(salicylaldoximato)nickel: Similar in structure but involves nickel instead of copper. It also forms stable complexes with anions but may have different selectivity and binding properties.
Bis(salicylaldoximato)zinc: Another analogous compound with zinc as the central metal ion.
Uniqueness
Bis(salicylaldoximato)copper is unique due to its high selectivity for sulfate anions over other anions like chloride and nitrate. This selectivity is attributed to the specific coordination environment around the copper center, which is optimized for sulfate binding. Additionally, the stability and ease of synthesis of this compound make it particularly valuable in various applications .
Properties
CAS No. |
14363-26-9 |
|---|---|
Molecular Formula |
C14H12CuN2O4 |
Molecular Weight |
335.80 g/mol |
IUPAC Name |
copper;2-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*9-7-4-2-1-3-6(7)5-8-10;/h2*1-5,9-10H;/q;;+2/p-2/b2*8-5+; |
InChI Key |
QTKMBUNAMYZSFC-SCMMKMJHSA-L |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)[O-].C1=CC=C(C(=C1)/C=N/O)[O-].[Cu+2] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[O-].C1=CC=C(C(=C1)C=NO)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















